Methyl [3,5-dibromo-4-(difluoromethoxy)phenyl]carbamate
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Overview
Description
Methyl [3,5-dibromo-4-(difluoromethoxy)phenyl]carbamate is an organic compound characterized by the presence of bromine, fluorine, and carbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3,5-dibromo-4-(difluoromethoxy)phenyl]carbamate typically involves multiple steps, starting with the bromination of a suitable aromatic precursor. The difluoromethoxy group is introduced through nucleophilic substitution reactions. The final step involves the formation of the carbamate group through the reaction of the intermediate with methyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl [3,5-dibromo-4-(difluoromethoxy)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the carbamate group.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving specific solvents and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while nucleophilic substitution can produce various substituted derivatives.
Scientific Research Applications
Methyl [3,5-dibromo-4-(difluoromethoxy)phenyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl [3,5-dibromo-4-(difluoromethoxy)phenyl]carbamate involves its interaction with specific molecular targets. The bromine and fluorine atoms contribute to its reactivity, allowing it to form covalent bonds with target molecules. The carbamate group can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-dibromo-4-hydroxybenzoate: Similar in structure but lacks the difluoromethoxy group.
3,5-Dibromo-4-methylaniline: Contains bromine atoms but differs in the functional groups attached to the aromatic ring.
Uniqueness
Methyl [3,5-dibromo-4-(difluoromethoxy)phenyl]carbamate is unique due to the presence of both bromine and difluoromethoxy groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
84970-91-2 |
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Molecular Formula |
C9H7Br2F2NO3 |
Molecular Weight |
374.96 g/mol |
IUPAC Name |
methyl N-[3,5-dibromo-4-(difluoromethoxy)phenyl]carbamate |
InChI |
InChI=1S/C9H7Br2F2NO3/c1-16-9(15)14-4-2-5(10)7(6(11)3-4)17-8(12)13/h2-3,8H,1H3,(H,14,15) |
InChI Key |
OUUDSCXFSMIZJG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC(=C(C(=C1)Br)OC(F)F)Br |
Origin of Product |
United States |
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